![molecular formula C19H29N5O2 B2758913 2-(1-(叔丁基)-4-异丙基-7-氧代-1H-吡唑并[3,4-d]吡啉-6(7H)-基)-N-环戊基乙酰胺 CAS No. 1170139-20-4](/img/structure/B2758913.png)

2-(1-(叔丁基)-4-异丙基-7-氧代-1H-吡唑并[3,4-d]吡啉-6(7H)-基)-N-环戊基乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

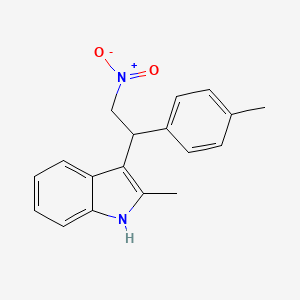

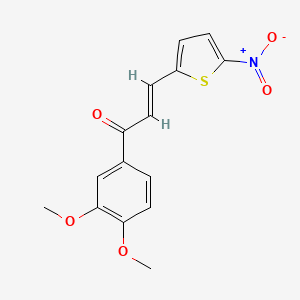

The compound is a complex organic molecule with multiple functional groups, including a pyrazolo[3,4-d]pyridazine ring, which is a type of bicyclic heterocycle . This type of structure is often found in pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data, I can’t provide a detailed analysis .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the tert-butyl and isopropyl groups would likely make it fairly nonpolar and lipophilic .科学研究应用

GABA 受体复合物的潜在配体

Weber、Bartsch 和 Erker(2002 年)的一项研究概述了一系列咪唑并[1,5-a]吡啶并[2,3-e]吡嗪的合成,从 2-氯-3-硝基吡啶开始,得到可能作为 γ-氨基丁酸 A/苯二氮卓受体复合物的配体的化合物。合成途径涉及创建中间化合物,这些化合物可能具有与 2-(1-(叔丁基)-4-异丙基-7-氧代-1H-吡唑并[3,4-d]吡啶嗪-6(7H)-基)-N-环戊基乙酰胺类似的结构相似性或官能团,突出了其在专注于中枢神经系统的药物化学研究中的相关性 (Weber、Bartsch 和 Erker,2002 年)。

吡唑并[1,5-a]吡嗪-4-基乙腈的合成

Tsizorik 等人(2019 年)描述了通过涉及 4-氯吡唑并[1,5-a]吡嗪与叔丁基氰基乙酸酯的反应来合成吡唑并[1,5-a]吡嗪-4-基乙腈。该反应通过形成叔丁基氰基(吡唑并[1,5-a]吡嗪-4(5H)-亚甲基)乙酸酯作为中间体进行。这些化合物可用于获得新型吡唑并[1,5-a]吡啶并[2,1-c]吡嗪体系的衍生物,展示了该化合物在合成具有潜在药用应用的新型杂环化合物中的多功能性 (Tsizorik 等人,2019 年)。

通过闪速真空热解合成咪唑并嗪

Justyna 等人(2017 年)研究了通过 N-(叔丁基)-N-(吡嗪-2-基亚甲基)胺和相关化合物的闪速真空热解来合成咪唑并嗪。这项研究揭示了在高温条件下利用叔丁基和相关基团实现区域选择性环化的潜力,从而得到新型咪唑并嗪衍生物。此类工艺强调了该化合物在创建具有潜在生物或催化活性的结构中的效用 (Justyna 等人,2017 年)。

抗菌和抗肿瘤应用

Darwish 等人(2014 年)探索了带有磺酰胺部分的新型噻唑、吡啶酮和其他衍生物的合成,旨在用于抗菌应用。虽然没有直接研究该化合物,但研究方法举例说明了如何合成在性质上相似的结构复杂的分子,以获得广泛的生物活性,包括抗菌和潜在的抗肿瘤作用 (Darwish 等人,2014 年)。

作用机制

Target of Action

The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial regulator in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating various inflammatory diseases .

Mode of Action

The compound acts as an inhibitor of RIPK1 . It binds to RIPK1 with a high affinity, as indicated by a low IC50 value of 59.8 nM . This binding inhibits the kinase activity of RIPK1, thereby preventing the downstream signaling events that lead to necroptosis .

Biochemical Pathways

The compound affects the necroptosis signaling pathway. By inhibiting RIPK1, it prevents the phosphorylation of RIPK1/RIPK3/MLKL, which is a critical step in the induction of necroptosis . This action disrupts the pathway and prevents cell death.

Pharmacokinetics

The compound exhibits acceptable pharmacokinetic properties. In liver microsome studies, it showed a clearance rate of 18.40 mL/min/g and a half-life of 75.33 minutes . It also demonstrated an oral bioavailability of 59.55% , indicating that a significant proportion of the administered dose reaches systemic circulation.

Result of Action

The inhibition of RIPK1 by the compound effectively blocks TNFα-induced necroptosis in human and mouse cells . This action can protect cells from death and potentially alleviate symptoms in diseases where necroptosis plays a role.

安全和危害

未来方向

属性

IUPAC Name |

2-(1-tert-butyl-7-oxo-4-propan-2-ylpyrazolo[3,4-d]pyridazin-6-yl)-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N5O2/c1-12(2)16-14-10-20-24(19(3,4)5)17(14)18(26)23(22-16)11-15(25)21-13-8-6-7-9-13/h10,12-13H,6-9,11H2,1-5H3,(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOCDGUSFDHYSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-(tert-butyl)-1-methyl-3-(naphthalen-1-ylmethyl)oxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2758834.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-methyl-5-((2-methylbenzyl)oxy)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2758843.png)

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2758845.png)

![3-[(Phenylcarbamoyl)amino]butanoic acid](/img/structure/B2758850.png)

![N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2758852.png)

![4-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}pyridine](/img/structure/B2758853.png)